CA-170, also known as CA-170, is a small molecule currently under investigation for its potential in cancer immunotherapy. [] It acts as an antagonist to specific immune checkpoint proteins, which are key regulators of immune responses. [] CA-170's primary targets include PD-L1, PD-L2, and VISTA. [, ] These proteins are often exploited by cancer cells to evade immune surveillance. [] By inhibiting these checkpoints, CA-170 aims to enhance the body's immune response against tumors. [, ]
The provided literature lacks specific details regarding the molecular structure analysis of CA-170. To gain a thorough understanding of its structure, techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be beneficial. [] These analyses could provide valuable information on bond lengths, angles, and overall conformation. Additionally, computational modeling studies could further elucidate the molecule's three-dimensional structure and its interactions with target proteins. []
CA-170 functions by binding to and inhibiting the activity of the immune checkpoint proteins PD-L1, PD-L2, and VISTA. [, ] These proteins normally downregulate the immune response by suppressing T cell activity. [, , ] By blocking their interactions with their respective receptors, CA-170 prevents the suppression of T cells, allowing them to recognize and attack tumor cells more effectively. [, ] This mechanism is similar to that of antibody-based immune checkpoint inhibitors, but CA-170's small size and oral bioavailability offer potential advantages in terms of tissue penetration and patient convenience. [, ]
CA-170's primary application in scientific research is in the field of cancer immunotherapy. [, , , , ] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models. [, ] Specifically, CA-170 has shown promising results in non-small cell lung cancer (NSCLC), demonstrating good clinical benefit rates and prolonged progression-free survival in some patients. [] Additionally, CA-170 is being investigated for its potential in combination therapies with other anti-cancer agents. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5